molecular formula C10H10N4O2 B2736831 4-{[(1H-1,2,4-triazol-1-yl)methyl]amino}benzoic acid CAS No. 220673-91-6

4-{[(1H-1,2,4-triazol-1-yl)methyl]amino}benzoic acid

Cat. No.: B2736831
CAS No.: 220673-91-6
M. Wt: 218.216
InChI Key: DCQLASJSUNNOAG-UHFFFAOYSA-N
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Description

4-{[(1H-1,2,4-triazol-1-yl)methyl]amino}benzoic acid is a compound that has garnered significant interest in the fields of chemistry and biology due to its unique structure and potential applications. This compound features a benzoic acid moiety linked to a 1,2,4-triazole ring via a methylamino group, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1H-1,2,4-triazol-1-yl)methyl]amino}benzoic acid typically involves the following steps:

    Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the methylamino group: The 1,2,4-triazole ring is then reacted with a methylamine derivative to introduce the methylamino group.

    Coupling with benzoic acid: Finally, the methylamino-substituted triazole is coupled with benzoic acid or its derivatives under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-{[(1H-1,2,4-triazol-1-yl)methyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the triazole ring or the benzoic acid moiety.

    Substitution: The compound can participate in substitution reactions, particularly at the triazole ring or the benzoic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{[(1H-1,2,4-triazol-1-yl)methyl]amino}benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(1H-1,2,4-triazol-1-yl)methyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to induce apoptosis in cancer cells by targeting key signaling pathways and enzymes . The triazole ring and benzoic acid moiety play crucial roles in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(1H-1,2,4-triazol-1-yl)methyl]amino}benzoic acid is unique due to the presence of the methylamino group, which enhances its reactivity and potential for forming diverse chemical derivatives. This structural feature also contributes to its distinct biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(1,2,4-triazol-1-ylmethylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c15-10(16)8-1-3-9(4-2-8)12-7-14-6-11-5-13-14/h1-6,12H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQLASJSUNNOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NCN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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